N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide
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Description
N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H21FN2O2 and its molecular weight is 316.376. The purity is usually 95%.
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Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, which share a similar structural motif with N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide, have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities. Among these, a specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising results, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Fluoroionophores and Metal Detection
Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, related in structural functionality to this compound, have been developed for specific chelation of metal ions like Zn+2 in various solutions. These compounds demonstrate potential for sensitive and selective metal detection, highlighting their utility in environmental monitoring and chemical sensing applications (Hong, Lin, Hsieh, & Chang, 2012).
Cryopreservation of Biological Specimens
In a slightly different application, dimethyl-acetamide, a compound sharing a functional group with this compound, has been evaluated as a cryoprotectant for rainbow trout spermatozoa. This study indicated superior performance over traditional cryoprotectants, suggesting potential applications in biopreservation and fertility research (Mcniven, Gallant, & Richardson, 1993).
Synthesis and Characterization of Metallophthalocyanines
Research into the synthesis of new metallophthalocyanines with four phenoxyacetamide units demonstrates the versatility of acetamide derivatives in material science. These compounds show increased solubility compared to unsubstituted phthalocyanines, making them suitable for use in photodynamic therapy, catalysis, and as functional materials in electronic devices (Ağırtaş & İzgi, 2009).
Environmental Analysis
The development of a fluorescent probe for sensitive detection of carbonyl compounds in water samples showcases an application in environmental chemistry. The probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), indicates the potential of this compound derivatives for trace measurement of pollutants, contributing to environmental monitoring and safety (Houdier, Perrier, Defrancq, & Legrand, 2000).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYXILFIIJHDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.